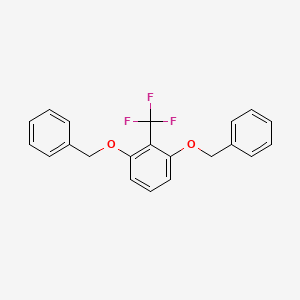

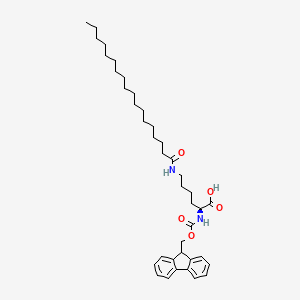

![molecular formula C7H4F3N3 B6333509 3-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1211517-40-6](/img/structure/B6333509.png)

3-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

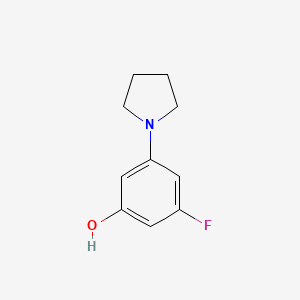

“3-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine” is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . The presence of these elements bestows many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TFMP derivatives encompass a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis

The unique physicochemical properties of TFMP derivatives are due to the combination of the fluorine atom and the characteristics of the pyridine moiety .Wissenschaftliche Forschungsanwendungen

Kinase Inhibition

One notable application of pyrazolo[4,3-b]pyridine derivatives, including 3-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine, is their role in the development of kinase inhibitors. These compounds are versatile due to their ability to interact with kinases via multiple binding modes, serving as key scaffolds in kinase inhibitor design. They often bind to the hinge region of the kinase, contributing to potency and selectivity in drug development. This versatility is underscored by the fact that such compounds are frequently encountered in patents for kinase inhibitors, indicating their significance in targeting a broad range of kinase-related disorders (Wenglowsky, 2013).

Anti-inflammatory and Antibacterial Agents

This compound derivatives have also garnered attention for their anti-inflammatory and antibacterial properties. The presence of the trifluoromethyl group, especially on the 3-position of the pyrazole nucleus, significantly influences the activity profile of these compounds. Research has highlighted the importance of trifluoromethylpyrazoles in medicinal chemistry as potential candidates for novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).

Optical Sensors and Biological Activity

The chemical versatility of pyrazolo[4,3-b]pyridine derivatives extends to their use in the development of optical sensors and their exploration for biological activity. These compounds play a role in the synthesis of materials for optoelectronic applications, including luminescent elements and photoelectric conversion elements. This is largely due to their electronic properties and ability to form complex structures with potential for application in organic synthesis, catalysis, and drug development (Li et al., 2019).

Wirkmechanismus

Target of Action

It is known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are often used for the protection of crops from pests , suggesting that their targets could be specific enzymes or receptors in pests.

Mode of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . This suggests that the compound may interact with its targets through these unique properties, leading to changes in the target’s function.

Biochemical Pathways

Given its use in the agrochemical industry, it is likely that it affects pathways related to pest metabolism or growth .

Pharmacokinetics

The presence of the trifluoromethyl group and pyridine structure in similar compounds has been associated with improved potency and bioavailability .

Result of Action

Given its use in the agrochemical industry, it is likely that it leads to the inhibition of pest growth or metabolism .

Action Environment

It is known that the compound is a flammable liquid and can cause skin and eye irritation, and specific target organ toxicity after a single exposure . This suggests that safety measures should be taken when handling the compound, and its use may be influenced by environmental regulations.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(trifluoromethyl)-2H-pyrazolo[4,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3/c8-7(9,10)6-5-4(12-13-6)2-1-3-11-5/h1-3H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXRDHSMXOBFEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2N=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

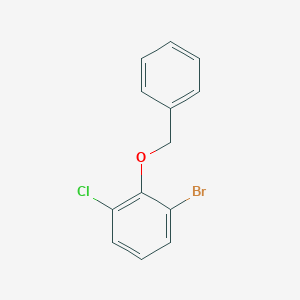

![1-Methylspiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride; 95%](/img/structure/B6333445.png)

![tert-Butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]methylcarbamate](/img/structure/B6333474.png)